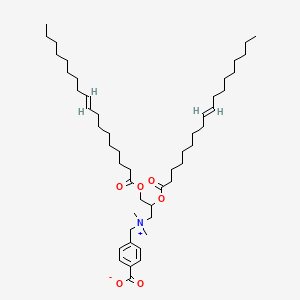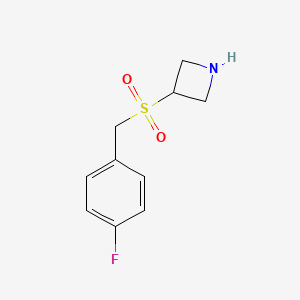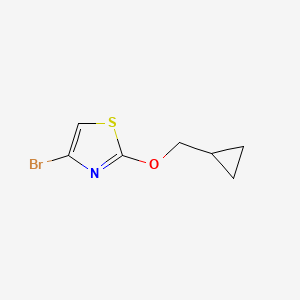
4-Bromo-2-(cyclopropylmethoxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclopropylmethoxy)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethoxy)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-1-(cyclopropylmethoxy)ethanone with thiourea in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative . Another method involves the use of Lawesson’s reagent for the cyclization of α-amido-β-ketoesters to form thiazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylmethoxy)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives with various functional groups.
Oxidation Reactions: Oxidized thiazole derivatives.
Coupling Reactions: Biaryl thiazole derivatives.
Scientific Research Applications
4-Bromo-2-(cyclopropylmethoxy)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: Thiazole derivatives are used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(4-methoxyphenoxy)thiazole: Similar in structure but with a methoxyphenoxy group instead of a cyclopropylmethoxy group.
4-Bromo-2-(cyclohexyloxy)thiazole: Similar in structure but with a cyclohexyloxy group instead of a cyclopropylmethoxy group.
Uniqueness
4-Bromo-2-(cyclopropylmethoxy)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group can influence the compound’s lipophilicity, steric properties, and overall reactivity, making it a valuable scaffold for the development of new chemical entities .
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
ISBOBUIPHRAJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)
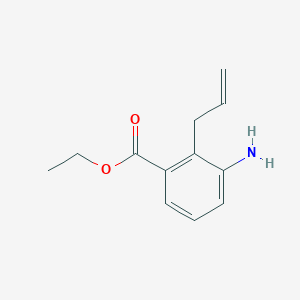

![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)


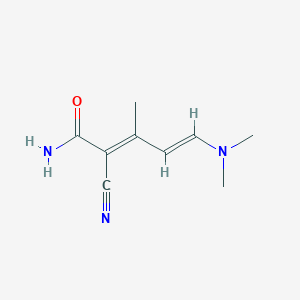

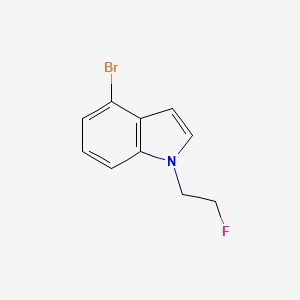
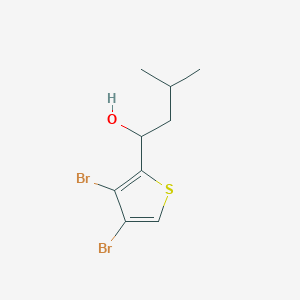
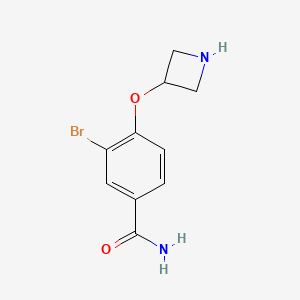
![3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B12071896.png)
